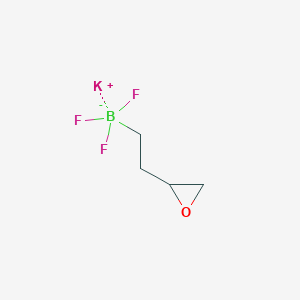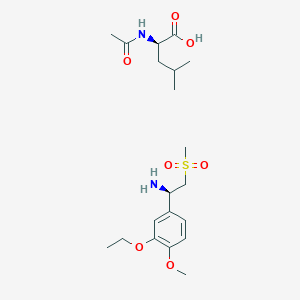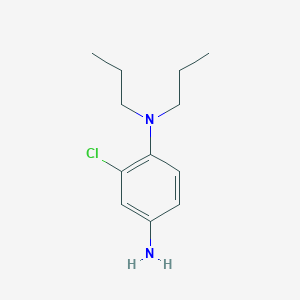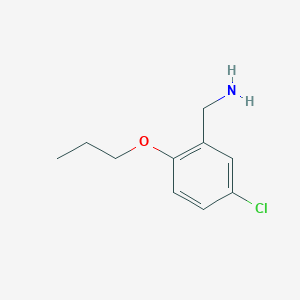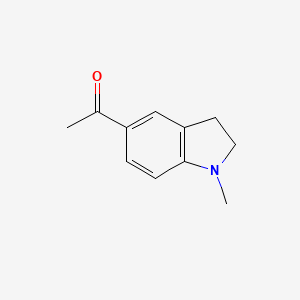
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Vue d'ensemble
Description
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone, also known as N-Methyl-2,3-dihydro-1H-indol-5-ylacetone, is a naturally occurring compound found in some plants. It is a derivative of the indole group and has been studied extensively in the scientific community. N-Methyl-2,3-dihydro-1H-indol-5-ylacetone has been found to have a wide range of biological and physiological effects, and has been proposed for use in a variety of medical and research applications.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 1-(1-methylindolin-5-yl)ethanone, have shown potential in antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties, which could make 1-(1-methylindolin-5-yl)ethanone a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Indole derivatives have shown potential in anticancer research. The specific mechanisms and effectiveness of 1-(1-methylindolin-5-yl)ethanone in this area would need further investigation .
Anti-HIV Activity
Indole derivatives have also been studied for their potential anti-HIV activity. This suggests that 1-(1-methylindolin-5-yl)ethanone could be explored for its potential use in HIV treatment .
Antioxidant Properties
The antioxidant properties of indole derivatives could make 1-(1-methylindolin-5-yl)ethanone a potential candidate for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, suggesting that 1-(1-methylindolin-5-yl)ethanone could be used in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular activity, which could make 1-(1-methylindolin-5-yl)ethanone a potential candidate for the development of new antitubercular drugs .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties, which could make 1-(1-methylindolin-5-yl)ethanone a potential candidate for the development of new antidiabetic drugs .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
Information and documentation regarding 1-(1-Methylindolin-5-yl)ethanone, including NMR, HPLC, LC-MS, UPLC & more, are available .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse depending on the specific activity and the target involved .
Propriétés
IUPAC Name |
1-(1-methyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSIIQLPZYTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






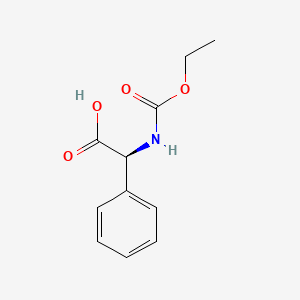



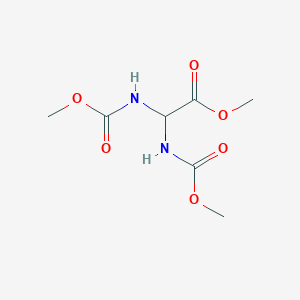
![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)
